6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-6-methoxypyridazine with hydrazine derivatives, followed by cyclization to form the triazolopyridazine ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound, while oxidation reactions can produce oxidized forms of the triazolopyridazine ring .
Scientific Research Applications
6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a tool in biological research to study enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: Similar in structure but with a methyl group instead of a methoxy group.
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the methoxy group, making it less polar.
3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine: Contains aryl groups, which can enhance its biological activity.
Uniqueness
6-Chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its methoxy group, which can influence its solubility, reactivity, and biological activity. The presence of the methoxy group can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C6H5ClN4O |
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Molecular Weight |
184.58 g/mol |
IUPAC Name |
6-chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C6H5ClN4O/c1-12-6-9-8-5-3-2-4(7)10-11(5)6/h2-3H,1H3 |
InChI Key |
JGHXXKBBEXLKMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C2N1N=C(C=C2)Cl |
Origin of Product |
United States |
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